REACTION_CXSMILES
|
[Mg].C(Br)C.[CH:5]1([C:8]#[CH:9])[CH2:7][CH2:6]1.CC.[CH3:12][O:13][CH:14](OC)[O:15][CH3:16]>O1CCCC1.C1(C)C=CC=CC=1>[CH3:12][O:13][CH:14]([O:15][CH3:16])[C:9]#[C:8][CH:5]1[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
74.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
80.6 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
120.3 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred one hour at 50-60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
After completion of the addition the mixture
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated up (oil-bath temperature 100°-120° C.)
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofurane was removed by distillation during 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
STIRRING
|
Details
|
stirring over night the reaction mixture
|
Type
|
ADDITION
|
Details
|
was diluted by addition of TBME (500 ml) and water
|
Type
|
ADDITION
|
Details
|
was slowly added (50 ml)
|
Type
|
CUSTOM
|
Details
|
The clear organic solution was decanted from the highly viscous magnesium hydroxide phase
|
Type
|
EXTRACTION
|
Details
|
The magnesium hydroxide phase was extracted two more times with TBME (2 times 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solutions were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |